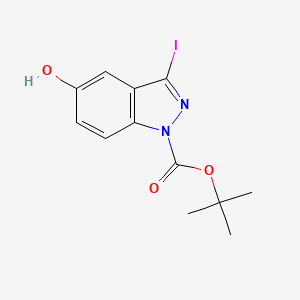
tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate
描述
tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate is a synthetic organic compound with the molecular formula C12H13IN2O3 It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate typically involves the iodination of an indazole derivative followed by esterification. One common method involves the reaction of 5-hydroxyindazole with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 3-position. This is followed by the esterification of the resulting 3-iodo-5-hydroxyindazole with tert-butyl chloroformate to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxy group at the 5-position can be oxidized to a carbonyl group or reduced to a methylene group.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis.
Major Products
Substitution Reactions: Products include various substituted indazole derivatives.
Oxidation: Products include 5-oxo-3-iodoindazole derivatives.
Reduction: Products include 5-methylene-3-iodoindazole derivatives.
Ester Hydrolysis: The major product is 5-hydroxy-3-iodoindazole-1-carboxylic acid.
科学研究应用
tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives, which are of interest in medicinal chemistry and materials science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
作用机制
The mechanism of action of tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indazole core. The hydroxy and iodine substituents may play a role in modulating its binding affinity and specificity. Further research is needed to elucidate the exact molecular pathways involved .
相似化合物的比较
tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate can be compared with other indazole derivatives, such as:
tert-Butyl 3-iodo-5-methyl-1H-indazole-1-carboxylate: Similar structure but with a methyl group at the 5-position instead of a hydroxy group.
tert-Butyl 5-hydroxy-3-bromo-1H-indazole-1-carboxylate: Similar structure but with a bromine atom at the 3-position instead of an iodine atom.
tert-Butyl 5-hydroxy-3-chloro-1H-indazole-1-carboxylate: Similar structure but with a chlorine atom at the 3-position instead of an iodine atom.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the nature of the substituents.
属性
IUPAC Name |
tert-butyl 5-hydroxy-3-iodoindazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2O3/c1-12(2,3)18-11(17)15-9-5-4-7(16)6-8(9)10(13)14-15/h4-6,16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDAQWJVBPFRFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)O)C(=N1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
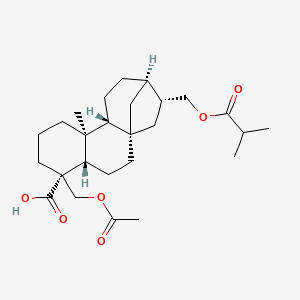
![3-({[4-(Tert-butyl)phenyl]sulfanyl}methyl)-1-(4-methoxyphenyl)-4-phenyl-2-azetanone](/img/structure/B2598214.png)

![(E)-N-[3-(ethylsulfonylamino)propyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2598216.png)
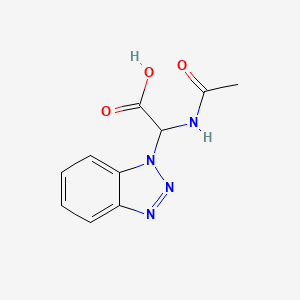

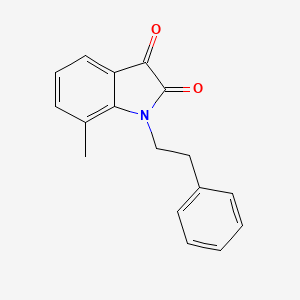
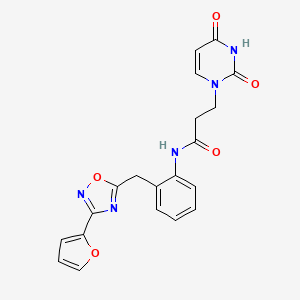
![methyl 2-[(cyanoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2598223.png)

![8-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2598226.png)
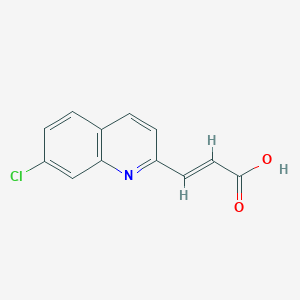
![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2598233.png)
![2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid](/img/structure/B2598235.png)
